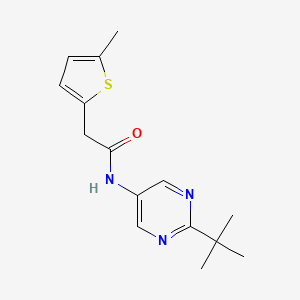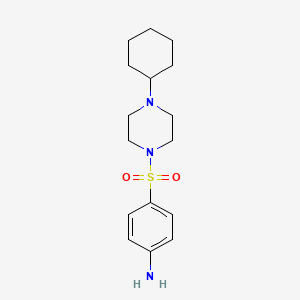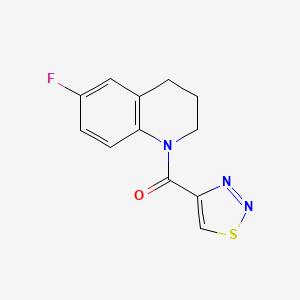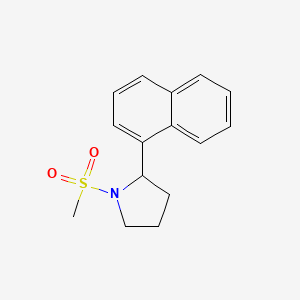
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide, also known as JNJ-38431055, is a chemical compound that has been studied for its potential therapeutic effects in various diseases. The compound is classified as a pyrrolidine carboxamide and has been found to have a unique mechanism of action that makes it a promising candidate for drug development. In
作用机制
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has a unique mechanism of action that involves the modulation of the activity of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to bind to the sigma-1 receptor with high affinity and modulate its activity, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to have several biochemical and physiological effects. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce the aggregation of beta-amyloid and improve cognitive function in animal models. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor and reduce the symptoms of the disease in animal models. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior and relapse in animal models.
实验室实验的优点和局限性
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It has been found to have high affinity and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of the receptor in various cellular processes. It has also been found to have good pharmacokinetic properties, allowing for easy administration and measurement in animal models. However, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It has been found to have low solubility in aqueous solutions, making it difficult to administer in some experimental paradigms. It also has a relatively short half-life, requiring frequent dosing in some experiments.
未来方向
There are several future directions for the study of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. One direction is the development of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide as a therapeutic agent for Alzheimer's disease, schizophrenia, and addiction. Another direction is the study of the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the mechanism of action of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various diseases.
合成方法
The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide involves several steps. The first step is the reaction of 2-chloro-5-methoxybenzaldehyde with methylamine to form N-(2-chloro-5-methoxyphenyl)methylamine. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane-8-carboxylic acid to form the final product, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide. The synthesis of N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been optimized to produce high yields with good purity.
科学研究应用
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, schizophrenia, and addiction. In Alzheimer's disease, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to inhibit the aggregation of beta-amyloid, a protein that is believed to play a role in the development of the disease. In schizophrenia, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to modulate the activity of the dopamine D2 receptor, which is thought to be involved in the pathophysiology of the disease. In addiction, N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide has been found to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(2-chloro-5-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-9-4-5-10(13)11(8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWGIMFBGWZUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)




![N-[2-(2-methylpiperidin-1-yl)ethyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531116.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)